molecular formula C8H9NO4S B156614 4-Methylsulfonyl-2-nitrotoluene CAS No. 1671-49-4

4-Methylsulfonyl-2-nitrotoluene

Cat. No.: B156614
CAS No.: 1671-49-4
M. Wt: 215.23 g/mol
InChI Key: OXBDLEXAVKAJFD-UHFFFAOYSA-N
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Preparation Methods

4-Methylsulfonyl-2-nitrotoluene can be synthesized through several methods. One common method involves the alkylsulfonylation of 2-nitrotoluene using methanesulfonic acid and thionyl chloride as reagents . The reaction mixture is heated under reflux conditions to generate methanesulfonic anhydride, which then reacts with 2-nitrotoluene to produce this compound . Industrial production methods often involve similar reaction conditions but are optimized for larger-scale production.

Chemical Reactions Analysis

4-Methylsulfonyl-2-nitrotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to 2-nitro-4-methylsulfonylbenzoic acid using a metal-free catalyzed aerobic oxidation process . Common reagents used in these reactions include nitric acid, molecular oxygen, and catalysts such as N, N′, N″-trihydroxyisocyanuric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4-Methylsulfonyl-2-nitrotoluene can be compared with other similar compounds such as 2-nitro-4-methylsulfonylbenzoic acid and 2-nitro-4-methylsulfonylbenzene. These compounds share similar structural features, such as the presence of nitro and sulfonyl groups on an aromatic ring . this compound is unique in its specific arrangement of these functional groups, which can influence its reactivity and applications in different chemical processes.

Properties

IUPAC Name

1-methyl-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBDLEXAVKAJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350742
Record name 4-Methylsulfonyl-2-nitrotoluene
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-49-4
Record name 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesyl-2-nitrotoluene
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Record name 4-Methylsulfonyl-2-nitrotoluene
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Record name 4-mesyl-2-nitrotoluene
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Record name Benzene, 1-methyl-4-(methylsulfonyl)-2-nitro
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Synthesis routes and methods

Procedure details

68 g of 4-methylsulfonyltoluene in 400 ml of concentrated sulfuric acid were admixed at 0°-10° C. with a mixture of 80 ml of concentrated sulfuric acid and 31 ml of 65% strength by weight nitric acid. The reaction mixture was stirred at 10° C. for 2 hours and at room temperature for a further 2 hours. It was then poured onto about 1 kg of ice, and the solids were filtered off with suction, washed with water and dried at 50° C. under reduced pressure, to leave 85 g of 4-methylsulfonyl-2-nitrotoluene (melting point 112°-115° C.).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Nitro-4-methylsulfonyltoluene in current research?

A: 2-Nitro-4-methylsulfonyltoluene (NMST) is primarily studied as a precursor for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). [, , , ] NMSBA is a valuable compound in various chemical processes.

Q2: What are the common methods for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from NMST?

A2: Several methods have been explored for oxidizing NMST to NMSBA. These include:

  • Oxidation using Cobalt/Manganese/Bromine catalysts: This method utilizes a Co/Mn/Br catalytic system with oxygen as the oxidizing agent. Different supports for the catalysts, such as activated carbon derived from coconut shells or modified with phosphotungstic acid, have been investigated to enhance selectivity and yield. [, ]
  • Electrochemical oxidation: This approach explores the use of molybdate to enable the selective oxidation of NMST to NMSBA electrochemically. []
  • Iron(II) and Copper(II) phthalocyanine catalysis: This method utilizes these metal phthalocyanines as catalysts to facilitate the synthesis under mild reaction conditions. []

Q3: How does the choice of catalyst support impact the oxidation of NMST to NMSBA?

A3: Research indicates that the choice of catalyst support significantly influences the reaction's efficiency and selectivity. For instance:

  • Activated carbon treated with Zinc Chloride: Treating activated carbon with ZnCl2 solution prior to loading it with phosphotungstic acid (HPW) enhances the catalytic activity. This improvement is attributed to an increase in surface area and acidic groups on the carbon surface. []
  • Activated carbon from coconut shells: Using activated carbon derived from coconut shells and treated with acetic acid as a catalyst support in the Co/Mn/Br catalytic system led to higher NMSBA selectivity compared to commercially available activated carbon. This improved performance is linked to the presence of a higher concentration of carboxyl groups on the coconut shell-derived activated carbon. []

Q4: Are there alternative methods for preparing NMSBA besides oxidizing NMST?

A: Yes, one patent describes a method for preparing NMSBA starting from 2-nitro-4-methylsulfonyltoluene and using sulfuric acid as a reaction medium. This method involves a self-priming stirrer oxidation reaction device, with a transition metal oxide serving as a catalyst and oxygen being introduced during the reaction. []

Q5: What are the potential benefits of using a heterogeneous catalytic system for NMSBA production?

A5: Heterogeneous catalytic systems, such as those employing activated carbon supports, offer several potential benefits for NMSBA production:

  • Improved selectivity: Careful selection of the support material can enhance the selectivity of the catalyst towards NMSBA, minimizing the formation of unwanted byproducts. []

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